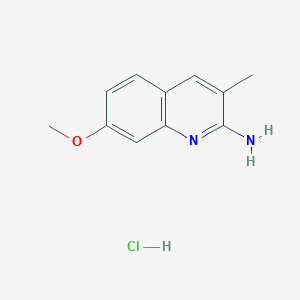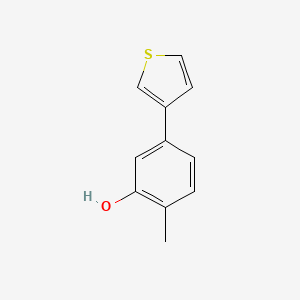
2-Methyl-5-(thiophen-3-YL)phenol
Vue d'ensemble
Description
2-Methyl-5-(thiophen-3-YL)phenol is a chemical compound that belongs to the class of phenols. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. The compound is synthesized using a specific method and has unique biochemical and physiological effects that make it a promising candidate for further research.
Applications De Recherche Scientifique
Synthesis and Spectroscopic Studies
- Thiophene derivatives, including compounds similar to 2-Methyl-5-(thiophen-3-YL)phenol, have been synthesized and characterized through various techniques, including FTIR, NMR, and X-ray diffraction. These studies focus on understanding the structural and electronic properties of these compounds (Ermiş & Durmuş, 2020).
Polymer Synthesis
- Thiophene-based phenols are used in the synthesis of polymers, such as electroactive phenol-based polymers, which have applications in electronic devices due to their conductive properties (Kaya & Aydın, 2012).
Photochemical Applications
- Compounds with a thiophene structure are utilized in photochemical synthesis, contributing to the development of new chemical structures through light-induced reactions (Kiesewetter & Margaretha, 1987).
Antimicrobial Properties
- Thiophene derivatives have been explored for their potential antimicrobial properties, showing activity against various bacterial and fungal strains. This research points towards the development of new classes of antimicrobial agents (Patel & Patel, 2017).
Conductive Polymer Development
- Thiophene-based compounds are synthesized for use in conducting polymers, which have potential in electrochromic devices due to their electrical conductivity and switching abilities (Variş et al., 2006).
Fluorescent Crosslinked Polymers
- New fluorescent crosslinked polymers containing thiophene have been developed. These polymers are investigated for applications in heat-sensitive devices, leveraging their fluorescence properties (Sánchez et al., 2015).
Metal Complex Formation
- Thiophene-phenol derivatives are used to form metal complexes, which are characterized for their magnetic and thermal properties. These complexes have potential applications in material science and chemistry (Osowole, 2011).
Optoelectronic Applications
- Thiophene-substituted compounds are researched for their photophysical properties, indicating their potential role in photonic, sensor, and optoelectronic devices (Naik et al., 2019).
Anticancer Activity
- Schiff bases containing thiophene have been synthesized and characterized for their potential anticancer activity. These compounds are studied for their interaction with DNA and their effects on cancer cells (Uddin et al., 2020).
Solar Cell Applications
- Thiophene derivatives are used in the engineering of organic sensitizers for solar cell applications, demonstrating the ability to convert solar energy efficiently (Kim et al., 2006).
Mécanisme D'action
Target of Action
It’s known that thiophene derivatives have been used in the synthesis of various pharmaceutical compounds , suggesting a broad range of potential targets.
Mode of Action
It’s worth noting that thiophene derivatives have been involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the oxidative addition of palladium to electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling process, in which thiophene derivatives are often involved, can lead to the formation of new carbon-carbon bonds . This suggests that the compound could potentially influence a variety of biochemical pathways depending on the specific targets it interacts with.
Result of Action
Given the compound’s potential involvement in suzuki–miyaura coupling , it may contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific context and targets.
Action Environment
The action environment can significantly influence the efficacy and stability of 2-Methyl-5-(thiophen-3-YL)phenol. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity .
Orientations Futures
Thiophene-based analogs, such as 2-Methyl-5-(thiophen-3-YL)phenol, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that future research may continue to explore the synthesis and applications of thiophene derivatives.
Analyse Biochimique
Biochemical Properties
2-Methyl-5-(thiophen-3-YL)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This binding interaction can result in changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions but may degrade over extended periods at room temperature. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in significant biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production .
Propriétés
IUPAC Name |
2-methyl-5-thiophen-3-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-8-2-3-9(6-11(8)12)10-4-5-13-7-10/h2-7,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVHSMWBDGKXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683665 | |
| Record name | 2-Methyl-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-23-2 | |
| Record name | 2-Methyl-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



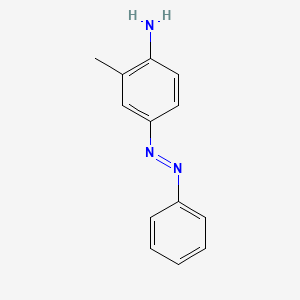
![3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030949.png)

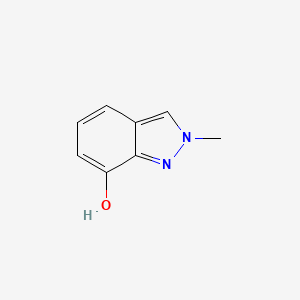
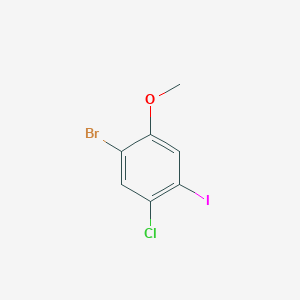

![4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine](/img/structure/B3030958.png)


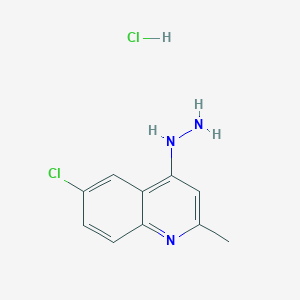
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, methyl ester](/img/structure/B3030962.png)

